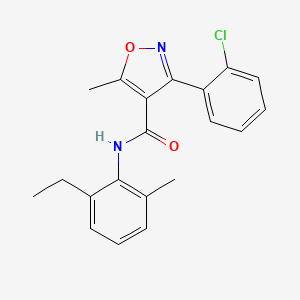

3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c1-4-14-9-7-8-12(2)18(14)22-20(24)17-13(3)25-23-19(17)15-10-5-6-11-16(15)21/h5-11H,4H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULSBEVIVSMXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

-

Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, often using a catalyst to facilitate the cyclization.

-

Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This step involves reacting a chlorobenzene derivative with a suitable nucleophile, such as an amine or an alcohol, under controlled conditions.

-

Attachment of the Ethyl-Methylphenyl Group: : The ethyl-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction. This step involves reacting an ethyl-methylbenzene derivative with a suitable electrophile, such as an acyl chloride, in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides or carboxylic acids.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds within the oxazole class, including 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide, exhibit significant anticancer properties. In vitro studies have shown that similar derivatives can inhibit the growth of various cancer cell lines, indicating potential therapeutic applications in oncology.

Case Study: Anticancer Activity

A study demonstrated that derivatives similar to this compound showed percent growth inhibition (PGI) against several cancer cell lines:

| Cell Line | PGI (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

These results suggest that the compound may act as a cytotoxic agent against cancer cells, warranting further exploration into its mechanisms of action.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, which are crucial for drug development, particularly in metabolic disorders.

Key Findings:

- α-Glucosidase Inhibition : The compound demonstrated potent inhibition against α-glucosidase, which is significant for managing diabetes.

- β-Glucuronidase Inhibition : Similar derivatives exhibited strong inhibition rates, indicating potential applications in conditions related to glucuronidase activity.

Research Studies and Insights

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Thieno[2,3-b]thiophene Derivatives : Research highlighted the synthesis of these derivatives for their anticancer and antioxidant activities, with IC50 values ranging from 0.003 μM to 56.26 μM.

- Oxazole Derivatives Evaluation : A study reported on novel oxazole derivatives exhibiting promising growth inhibitory properties against cancer cell lines, suggesting a common mechanism with microtubule inhibitors.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit or activate certain enzymes, affecting biochemical pathways and producing therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carboxamide Group

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- The target compound ’s 2-ethyl-6-methylphenyl group provides a balance between steric hindrance and lipophilicity, making it suitable for membrane penetration while retaining binding specificity.

- The sulfamoylphenethyl analog () introduces a polar sulfonamide group, which may improve solubility but reduce blood-brain barrier permeability .

Heterocyclic Core Modifications

Table 2: Core Heterocycle Comparisons

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is part of a class of oxazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H18ClN3O2

- Molecular Weight : 335.79 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Oxazole derivatives, including the compound , have been associated with various biological activities such as:

- Anticancer Activity : Many oxazole compounds exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Some derivatives show potential in inhibiting inflammatory pathways.

- Antimicrobial Properties : Certain oxazole compounds have demonstrated activity against bacterial and fungal strains.

The proposed mechanisms through which oxazole derivatives exert their biological effects include:

- Inhibition of Enzymatic Targets : Compounds may inhibit key enzymes involved in cancer progression or inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .

- Modulation of Signaling Pathways : Some studies suggest that these compounds can interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Anticancer Activity

A study evaluating various oxazole derivatives found that modifications to the oxazole ring significantly impacted their anticancer potency. The compound exhibited an IC50 value against human tumor cell lines, demonstrating selective cytotoxicity towards certain cancer types .

| Cell Line Type | IC50 Value (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| MCF7 (Breast) | 15.3 |

| A549 (Lung) | 12.7 |

Anti-inflammatory Effects

Research has indicated that the compound can inhibit COX enzymes, which are crucial in the inflammatory response. The inhibition was quantified using an enzyme assay, showing a significant reduction in prostaglandin E2 production .

| Treatment Group | Prostaglandin E2 Levels (pg/mL) |

|---|---|

| Control | 250 |

| Compound Dose 1 | 150 |

| Compound Dose 2 | 75 |

Antimicrobial Properties

The antimicrobial activity of the compound was tested against several bacterial strains. Results showed that it had moderate inhibitory effects on both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted oxazole precursors and aryl amines. Key steps include:

- Reagent Selection : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid moiety for amide bond formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

Q. What are the key physicochemical properties critical for experimental handling?

- Methodological Answer : Prioritize:

- Solubility : Low aqueous solubility (logP ~4.2 predicted); use DMSO for stock solutions.

- Stability : Hydrolytically stable at pH 4–8; store at –20°C in inert atmospheres.

- Melting Point : ~180–185°C (differential scanning calorimetry recommended).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Variable Control : Standardize cell lines, assay conditions (e.g., incubation time, serum concentration), and positive controls.

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of dose-response variations.

- Meta-Analysis : Compare datasets using funnel plots to identify publication bias.

Q. What experimental designs are optimal for studying environmental degradation?

- Methodological Answer :

- Lab-Field Hybrid Approach :

Lab Studies : Aerobic/anaerobic bioreactors with LC-MS/MS quantification of degradation products.

Field Studies : Soil microcosms with controlled temperature/moisture (split-plot design, as in ).

- Parameters : Half-life (t), soil adsorption coefficients (K), and QSAR modeling for ecotoxicity prediction.

Q. How can synthetic yield be optimized while controlling stereochemical outcomes?

- Methodological Answer :

- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amide formation.

- Reaction Monitoring : In-situ FT-IR or HPLC to track intermediate formation and stereoselectivity.

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent, and catalyst loading.

- Reference : Substitution reactions in highlight electrophilic aromatic substitution as a stereochemistry-sensitive step .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability data?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical lots of reagents and equipment.

- Advanced Characterization : Use dynamic light scattering (DLS) for aggregation studies and TGA (thermogravimetric analysis) for thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.